molecular formula C26H29N3O5S B314100 ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314100
M. Wt: 495.6 g/mol
InChI Key: MWKWNBVNGNDCMR-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a diethylamino group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the three-component condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This method yields the desired thiazolopyrimidine derivative with high efficiency.

Chemical Reactions Analysis

Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

The uniqueness of ETHYL (2E)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(diethylamino)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H29N3O5S/c1-6-28(7-2)21-14-13-17(34-21)15-20-24(30)29-23(18-11-9-10-12-19(18)32-5)22(25(31)33-8-3)16(4)27-26(29)35-20/h9-15,23H,6-8H2,1-5H3/b20-15+

InChI Key

MWKWNBVNGNDCMR-HMMYKYKNSA-N

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC

Origin of Product

United States

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